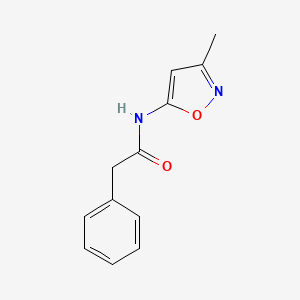
N-(3-metil-1,2-oxazol-5-il)-2-fenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their significant biological activities and are commonly found in many commercially available drugs .
Aplicaciones Científicas De Investigación
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets .
Mode of Action
The specific mode of action of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a variety of biological activities, suggesting diverse modes of action .
Biochemical Pathways
The biochemical pathways affected by N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide include other isoxazole derivatives such as N-(5-methylisoxazol-3-yl)malonamide and N1, N2-bis(5-methylisoxazol-3-yl)oxalamide .
Uniqueness
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the phenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZFEIQRLPCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














